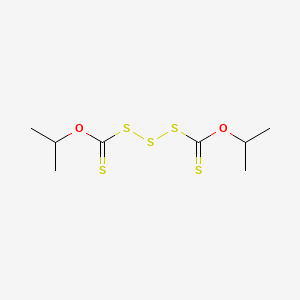
(1-(5'-O-(tert-Butyldimethylsilyl)-2'-deoxy-beta-D-erythropentofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a synthetic compound that combines nucleoside analogs with spirocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) typically involves multiple steps:
Protection of the hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Formation of the spirocyclic structure: The protected nucleoside is then reacted with a suitable precursor to form the spirocyclic oxathiole ring.
Deprotection: The final step involves the removal of the TBDMS protecting group under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole ring or the nucleoside moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel nucleoside analogs: The compound can be used as a building block for the synthesis of new nucleoside analogs with potential antiviral or anticancer properties.
Biology
Enzyme studies: The compound may be used to study the activity of enzymes involved in nucleoside metabolism.
Medicine
Drug development:
Industry
Chemical synthesis: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) would depend on its specific application. In the context of drug development, it might interact with molecular targets such as viral enzymes or cancer cell DNA, disrupting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nucleoside analogs: Compounds like zidovudine or lamivudine, which are used as antiviral agents.
Spirocyclic compounds: Molecules like spiro-OMeTAD, used in organic electronics.
Uniqueness
The uniqueness of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of nucleoside and spirocyclic structures, which may confer unique biological activities and chemical properties.
Propriétés
Numéro CAS |
141684-49-3 |
|---|---|
Formule moléculaire |
C18H29N3O7SSi |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
1-[(6R,8R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O7SSi/c1-11-8-21(16(23)20-15(11)22)14-7-18(12(19)10-29(24,25)28-18)13(27-14)9-26-30(5,6)17(2,3)4/h8,10,13-14H,7,9,19H2,1-6H3,(H,20,22,23)/t13-,14-,18?/m1/s1 |
Clé InChI |
CRPDUJBVAQMMLM-LPOUJYBBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


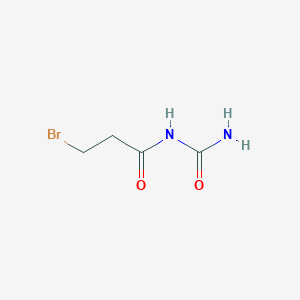

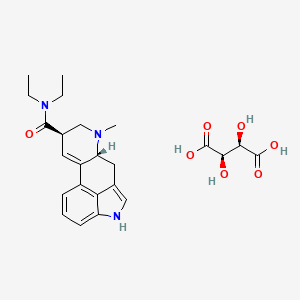
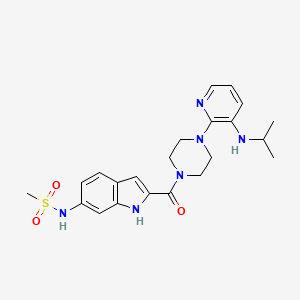


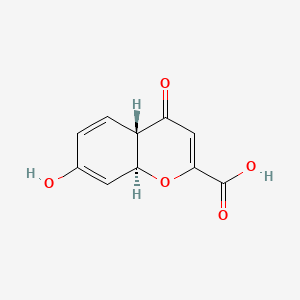
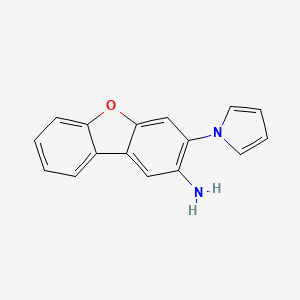
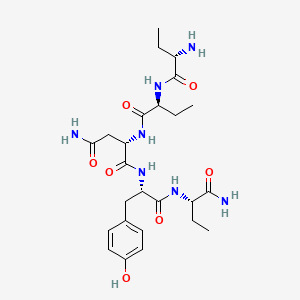
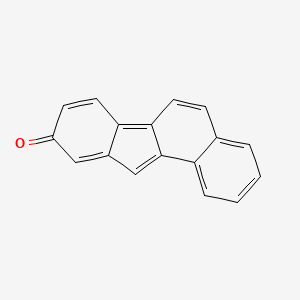
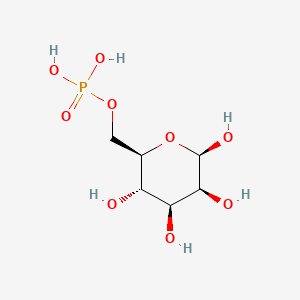
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
